molecular formula C14H17NO4 B051515 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid CAS No. 221352-46-1

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid

Cat. No. B051515
M. Wt: 263.29 g/mol
InChI Key: BBMCBMREDOQCDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid involves the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process is chemoselective and yields high under mild conditions without the need for a base (Saito et al., 2006). An improved synthesis pathway with a modified Pictet-Spengler reaction was employed to produce high yields and low racemization, showcasing the efficiency of modern synthetic methods (Liu et al., 2008).

Scientific Research Applications

Biocatalyst Inhibition

Carboxylic acids, including structures similar to "2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid," are studied for their impact on microbes like Escherichia coli and Saccharomyces cerevisiae. These acids can inhibit microbial growth at concentrations below desired yield and titer, making them significant in the study of biocatalyst inhibition. This inhibition is critical for the engineering of robust microbial strains for industrial applications, suggesting a potential area of application in optimizing biorenewable chemical production processes (Jarboe et al., 2013).

Antioxidant Activity

The antioxidant activity of carboxylic acid derivatives is another significant area of research. Studies focusing on methods used in determining antioxidant activity highlight the role of carboxylic acids and their derivatives in evaluating and enhancing antioxidant properties in various compounds. This suggests the potential of "2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid" derivatives in developing antioxidants for food engineering, medicine, and pharmacy applications (Munteanu & Apetrei, 2021).

Environmental Remediation

Carboxylic acids have been researched for their role in the reactive extraction processes, especially in environmental remediation, such as the separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids. This highlights the application of carboxylic acids in developing more efficient methods for environmental cleanup, particularly in removing pollutants from water (Djas & Henczka, 2018).

Pharmaceutical Applications

Carboxylic acid derivatives, including those structurally related to "2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid," have potential applications in drug synthesis. Levulinic acid, for example, showcases the versatility of carboxylic acids in drug synthesis due to its carbonyl and carboxyl functional groups. It highlights the role of carboxylic acids in reducing drug synthesis costs and simplifying complex synthesis steps, suggesting a similar potential for "2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid" derivatives in pharmaceutical applications (Zhang et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMCBMREDOQCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373166
Record name 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid

CAS RN

221352-46-1
Record name 2-(1,1-Dimethylethyl) 1,3-dihydro-2H-isoindole-1,2-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221352-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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